IDT307

Overview

Description

It is a specific fluorescent substrate for the dopamine transporter, norepinephrine transporter, and serotonin transporter . This compound is widely used in scientific research due to its ability to fluoresce after uptake into cells, making it a valuable tool for studying neurotransmitter transporters .

Mechanism of Action

Target of Action

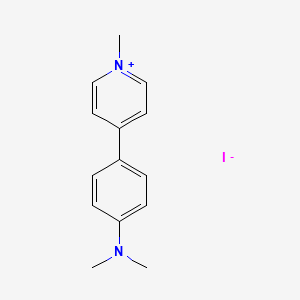

IDT307, also known as N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide, APP+, or 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, is a specific fluorescent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.

Mode of Action

The compound interacts with its targets (DAT, NET, and SERT) by being transported into the cells . This uptake is dependent on sodium and chloride ions, suggesting that this compound utilizes the electrochemical gradients of these ions for its transport . The uptake of this compound can be displaced by 5HT and inhibited by fluoxetine, indicating that it competes with neurotransmitters for the same binding site on the transporters .

Pharmacokinetics

Its uptake into cells is known to be dependent on sodium and chloride ions . This suggests that this compound may have good bioavailability in environments where these ions are present.

Result of Action

The primary result of this compound’s action is its accumulation in cells expressing DAT, NET, or SERT . This allows it to serve as a fluorescent marker for these cells, enabling their visualization . .

Action Environment

The action of this compound is influenced by the presence of sodium and chloride ions, which are required for its uptake into cells Additionally, the efficacy of this compound may be influenced by the expression levels of DAT, NET, and SERT in different cells or tissues

Biochemical Analysis

Biochemical Properties

IDT307 interacts with various enzymes and proteins. It is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . The nature of these interactions involves the uptake of this compound into cells, which then fluoresces .

Cellular Effects

The effects of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide on cells are significant. It is transported into choroid plexus epithelial (CPE) cells at the apical membrane and highly accumulates in mitochondria . This compound influences cell function by being a substrate for various transporters, affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various transporters. As a substrate for DAT, NET, and SERT, it is taken up into cells . This uptake process is dependent on concentration, temperature, membrane potential, and pH .

Metabolic Pathways

The specific metabolic pathways that 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is involved in are not clearly defined in the current literature. Given its interactions with DAT, NET, and SERT, it is likely involved in pathways related to these transporters .

Transport and Distribution

This compound is transported into CPE cells at the apical membrane and highly accumulates in mitochondria . There is little efflux of this compound into the blood capillary space .

Subcellular Localization

The subcellular localization of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is primarily in the mitochondria of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDT307 involves the reaction of 4-dimethylaminobenzaldehyde with methylpyridinium iodide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

IDT307 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can produce reduced analogues .

Scientific Research Applications

IDT307 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study the behavior of neurotransmitter transporters.

Biology: Employed in cellular imaging to visualize the uptake and distribution of neurotransmitters.

Medicine: Utilized in research to understand the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.

Industry: Applied in the development of diagnostic tools and assays for detecting neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

1-methyl-4-phenylpyridinium: A dopaminergic neurotoxin similar to IDT307.

4-(4-Dimethylamino)phenyl-1-methylpyridinium iodide: Another fluorescent substrate for neurotransmitter transporters

Uniqueness

This compound is unique due to its high selectivity for catecholamine neuronal cell bodies and its ability to fluoresce after uptake into cells. This makes it a valuable tool for studying the function of neurotransmitter transporters in various biological systems .

Biological Activity

IDT307, also known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide, is a fluorescent substrate primarily used to study monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its unique properties allow researchers to visualize and quantify transporter activity in various biological contexts.

This compound operates as a substrate for biogenic amine transporters. Upon entering cells, it exhibits fluorescence, which can be measured to assess transporter activity. This property is particularly useful in studies involving macrophages and other immune cells, where this compound uptake can indicate the functional status of DAT and NET.

Uptake Studies

Research has demonstrated that this compound is effectively taken up by various cell types, including human macrophages. The uptake is significantly influenced by the presence of specific inhibitors:

- Nomifensine (Nom) : A selective inhibitor of NET.

- Desipramine (DMI) : A selective inhibitor of DAT.

In experiments, the uptake of this compound was markedly reduced when these inhibitors were present, indicating that both DAT and NET play crucial roles in its cellular uptake.

Table 1: this compound Uptake in Human Macrophages

| Condition | Average Uptake (Fluorescence Intensity) | Statistical Significance |

|---|---|---|

| Control (no inhibitors) | High | - |

| Nomifensine + Fluoxetine | Moderate | p < 0.0001 |

| Desipramine + Fluoxetine | Moderate | p < 0.0001 |

| Triple Antagonist Treatment | Low | p < 0.0001 |

Case Studies

- Immune Modulation : A study characterized the role of DAT in human monocyte-derived macrophages (MDMs). It was found that DAT activity modulates the macrophage response to endotoxin through dopamine signaling pathways, highlighting a novel immunomodulatory function of DAT mediated by this compound uptake .

- Transport Mechanisms : Research utilizing live tissue imaging revealed that this compound uptake is significantly reduced in mice lacking the plasma membrane monoamine transporter (Pmat). This suggests that Pmat plays a critical role in the transcellular transport of organic cations like this compound, with implications for understanding drug delivery across biological barriers .

- Comparative Transport Studies : In studies comparing the uptake of this compound across different cell types, it was shown that platelets are major contributors to SERT function in peripheral blood cells, emphasizing the compound's utility in delineating transporter roles in mixed cell populations .

Fluorescence Characteristics

This compound fluoresces upon entering hydrophobic environments, such as when it binds to proteins or DNA. This property allows for precise quantification of transporter activity using flow cytometry and fluorescence microscopy techniques .

Implications for Drug Development

The ability of this compound to selectively target and visualize monoamine transporters positions it as a valuable tool in pharmacological research. Its use can facilitate the development of new therapeutics aimed at modulating neurotransmitter systems involved in various neurological and psychiatric disorders .

Properties

IUPAC Name |

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWVBRDIKKGII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530139 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-41-9 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1141-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.